

chemical structure of Cyanine3 DBCO hexafluorophosphate

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Compound of Interest

Compound Name: *Cyanine3 DBCO
hexafluorophosphate*

Cat. No.: *B15598969*

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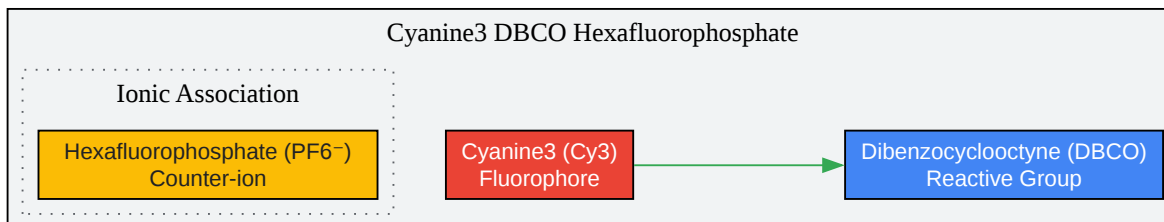
An In-depth Technical Guide to **Cyanine3 DBCO Hexafluorophosphate**

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **Cyanine3 DBCO hexafluorophosphate**, a fluorescent probe essential for the precise labeling of biomolecules. This document details the chemical structure, spectral properties, and experimental protocols for its application in copper-free click chemistry.

Core Chemical Structure

Cyanine3 (Cy3) DBCO hexafluorophosphate is a complex molecule composed of three key functional units: a Cy3 fluorophore, a dibenzocyclooctyne (DBCO) group, and a hexafluorophosphate counter-ion. The DBCO group facilitates a highly specific and biocompatible reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst.^{[1][2][3][4]} This makes it an ideal tool for labeling sensitive biological systems, including living cells.^[1]

The Cy3 fluorophore is a bright, orange-fluorescent dye known for its high photostability and fluorescence intensity, which remains largely insensitive to pH changes within the physiological range.^{[1][3][4]} The hexafluorophosphate anion serves as the counter-ion to the cationic cyanine dye structure, contributing to the salt's stability and handling properties.



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Logical relationship of the core molecular components.

Physicochemical and Spectral Characteristics

The spectral properties of Cyanine3 DBCO are critical for designing fluorescence experiments, including the selection of appropriate excitation sources and emission filters. The key quantitative data are summarized in the table below. Note that slight variations in spectral maxima can occur depending on the local chemical environment and supplier.

Property	Value	References
Molecular Formula	C ₅₁ H ₅₇ F ₆ N ₄ O ₂ P	[5]
Molecular Weight	~903 g/mol	[1][5][6]
CAS Number	2692677-79-3	[5][7][8]
Excitation Maximum (λ _{ex})	548 - 555 nm	[1][2][3][9]
Emission Maximum (λ _{em})	563 - 580 nm	[1][2][3][9]
Extinction Coefficient (ε)	150,000 - 162,000 M ⁻¹ cm ⁻¹	[1][2][3][9]
Fluorescence Quantum Yield (Φ)	0.1 - 0.31	[1][5][9]
Solubility	Water, DMSO, DMF, Alcohols	[1][2][3][5]
Appearance	Dark red solid	[3][4][5]
Storage Conditions	-20°C, desiccated, protected from light	[1][2][5][9]

Experimental Protocols

The following sections provide detailed methodologies for the use of Cyanine3 DBCO in labeling biomolecules. These protocols are generalized and may require optimization for specific applications.

Protocol 1: General Labeling of Azide-Modified Biomolecules

This protocol outlines the reaction between a DBCO-functionalized dye and an azide-containing molecule (e.g., protein, nucleic acid) in solution.[10]

Materials:

- **Cyanine3 DBCO hexafluorophosphate**
- Azide-functionalized biomolecule

- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2][10]
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other appropriate amine-free, azide-free buffer[10][11]
- Size-exclusion chromatography column (e.g., PD-10) for purification[10]

Procedure:

- Prepare Cyanine3 DBCO Stock Solution: Allow the vial of Cyanine3 DBCO to warm to room temperature. Prepare a 1-10 mM stock solution in anhydrous DMSO or DMF.[2][10][11] For example, to make a 10 mM solution with a molecular weight of 903 g/mol, dissolve 1 mg of the dye in 110.7 μ L of DMSO.[2]
- Reactant Preparation: Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.[2]
- Conjugation Reaction: Add a 2- to 10-fold molar excess of the Cyanine3 DBCO stock solution to the azide-modified biomolecule.[10][11] The final concentration of the organic solvent should be kept below 10% to maintain protein stability.[10]
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[10][11]
- Purification: Purify the resulting conjugate to remove unreacted dye. This is typically achieved by size-exclusion chromatography, dialysis, or spin filtration.[1][2][11]
- Confirmation of Labeling (Optional): Confirm successful conjugation by measuring the absorbance of the purified product at 280 nm (for protein) and ~555 nm (for Cy3) to determine the degree of labeling (DOL).[11]

Protocol 2: Labeling of Metabolically-Engineered Live Cells

This protocol details the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.[10]

Materials:

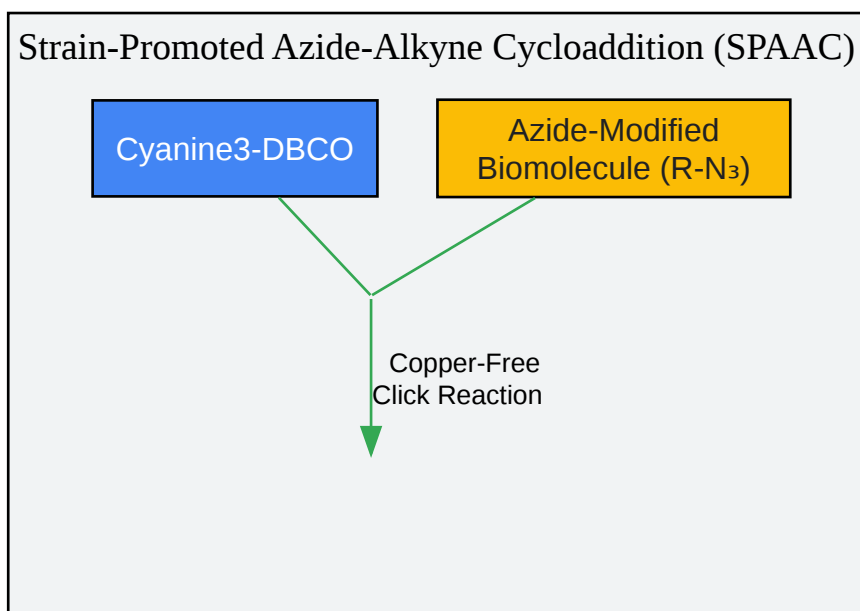
- Cells cultured with an azide-modified sugar (e.g., Ac₄ManNAz)[10]
- Cyanine3 DBCO
- Complete cell culture medium[10]
- Phosphate-buffered saline (PBS)[10]
- Fixative (e.g., 4% paraformaldehyde in PBS) (optional)[10]

Procedure:

- Cell Preparation: Culture cells in the presence of an appropriate concentration of an azide-modified sugar for 24-72 hours to allow for metabolic incorporation.[10]
- Washing: Gently wash the cells twice with warm PBS to remove any unincorporated azido-sugar.[10]
- Labeling: Prepare a 10-50 μ M solution of Cyanine3 DBCO in complete cell culture medium. Incubate the cells with this labeling solution for 30-60 minutes at 37°C, ensuring they are protected from light.[10]
- Final Washing: Wash the cells three to four times with warm PBS to remove unreacted Cyanine3 DBCO.[10][11]
- Fixation (Optional): If required for downstream applications, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[10][11]
- Imaging: The cells are now ready for visualization using fluorescence microscopy, typically with a filter set appropriate for TRITC or Cy3.[3][11]

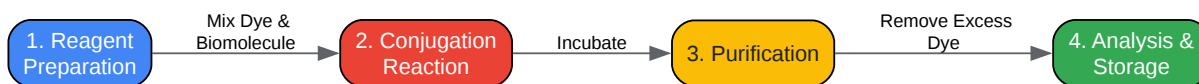
Visualized Workflows and Reactions

To further clarify the processes involved, the following diagrams illustrate the core chemical reaction and a typical experimental workflow.



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The signaling pathway of copper-free click chemistry.



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A generalized experimental workflow for labeling biomolecules.

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